4-(Thiophen-3-yl)benzamide
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Overview
Description
4-(Thiophen-3-yl)benzamide is an organic compound that features a benzamide group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)benzamide typically involves the reaction of 4-(Thiophen-3-yl)benzoic acid with appropriate amines under specific conditions. One common method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in ethanol as a coupling agent . The reaction is carried out at room temperature for about an hour to yield the desired benzamide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
4-(Thiophen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Thiophene: A basic sulfur-containing heterocycle with similar aromatic properties.
Benzamide: A simple amide derivative of benzoic acid.
Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group.
Uniqueness: 4-(Thiophen-3-yl)benzamide is unique due to the combination of the benzamide and thiophene moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
184842-70-4 |
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Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
4-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C11H9NOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H2,12,13) |
InChI Key |
RLJPHPTXSGNZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)N |
Origin of Product |
United States |
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